Aniline;formaldehyde

Übersicht

Beschreibung

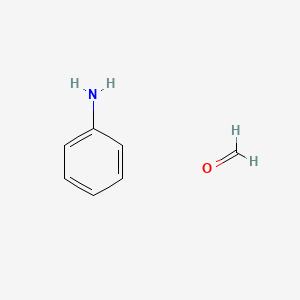

Aniline (C₆H₅NH₂) is a primary aromatic amine characterized by a phenyl group attached to an amine group. It is a weak base (pKa ≈ 4.6) with applications in synthesizing dyes, polymers (e.g., polyaniline), and pharmaceuticals . Formaldehyde (CH₂O) is a simple aldehyde widely used in resins, adhesives, and cross-linking agents. Its reactivity with amines and phenols makes it a key component in polymer chemistry .

When combined, aniline and formaldehyde undergo condensation reactions to form products such as 4,4'-methylenedianiline (MDA) —a precursor for polyurethanes—and benzoxazine derivatives, which are intermediates in high-performance thermosetting resins . These reactions often involve intermediates like N-hydroxymethyl aniline (HMA), highlighting the nucleophilic nature of aniline’s amine group and formaldehyde’s electrophilic carbonyl carbon .

Vorbereitungsmethoden

Classical Acid-Catalyzed Condensation of Aniline and Formaldehyde

The most common approach to preparing aniline-formaldehyde resins involves the acid-catalyzed condensation of aniline with formaldehyde, typically using formalin (37% aqueous formaldehyde solution) or paraformaldehyde as the formaldehyde source. The reaction proceeds through the formation of N-methylol aniline intermediates which subsequently rearrange and polymerize to form methylene-bridged polymers.

- Aniline is mixed with formaldehyde solution under acidic conditions.

- The pH is adjusted to mildly acidic or slightly alkaline (e.g., pH ~9 by adding NaOH).

- The reaction mixture is heated, often around 70–95°C, with stirring and refluxing.

- Polymerization proceeds via methylene bridge formation between aromatic rings.

- The product is isolated by drying under vacuum or precipitation.

- Aniline mixed with 37% formalin in acidic medium.

- Addition of NaOH to adjust pH to 9.

- Reaction at 70°C with mechanical stirring and reflux.

- Final drying under vacuum at 70°C for 1 hour.

- Characterization by FTIR, XRD, SEM, and DSC confirms polymer formation.

Modified Podzimek Method for Epoxy Aniline Formaldehyde Resin

A more complex preparation involves the synthesis of epoxy-functionalized aniline-formaldehyde resins, which enhance crosslinking and mechanical properties.

- Reaction of aniline with epichlorohydrin at 80°C for several hours produces N,N'-dichlorohydrin aniline.

- This intermediate reacts with paraformaldehyde in the presence of hydrochloric acid under reflux.

- Dehydrochlorination with aqueous sodium hydroxide yields epoxy aniline formaldehyde resin.

- The resin is purified by washing with distilled water.

- Use of large excess epichlorohydrin to control crosslink density.

- Formation of methylene bridges between aromatic rings via formaldehyde.

- Modified resins can be further functionalized with glycidyl esters to tailor properties.

- The reaction sequence is summarized in multiple schemes illustrating intermediate and final products.

- IR spectroscopy confirms epoxy and methylene bridge formation.

- The method allows control over crosslinking and resin functionality.

Azomethine Formation and Stepwise Polymerization

Another preparation route involves the formation of azomethine intermediates from aniline and furfural (a formaldehyde analog), followed by acid-catalyzed polymerization.

- Aromatic amines (aniline and phenylenediamines) are reacted with furfural without acid initially to form azomethines.

- Subsequent addition of a weak organic acid catalyst (e.g., citric acid) induces polymerization.

- The resin forms through further reaction of azomethines with excess amines.

- The reaction rate and resin properties depend on acid concentration and amine ratios.

- Weak organic acids accelerate setting without excessive brittleness.

- Aromatic diamines increase chain length and elasticity.

- The meta-phenylenediamine is preferred for solubility and stability.

- The process can yield resins with high compressive strength suitable for construction materials.

Quantitative Data on Ingredient Ratios:

| Ingredient (parts by weight) | Range for Effective Resin Formation |

|---|---|

| Aniline | 6 to 7 |

| m-Phenylenediamine | 0.5 to 4 |

| Weak Organic Acid (e.g., citric acid) | 2 to 5 |

| Furfural | 4 to 7 |

- Compositions set at room temperature within 2-3 hours.

- Bearing strength up to 1000 psi achieved with optimized ratios.

Cyclohexanone-Aniline-Formaldehyde Resin Synthesis via Acid Catalysis

This method introduces cyclohexanone into the aniline-formaldehyde system to produce resins with functional groups and modified properties.

- Reactants: cyclohexanone, aniline, paraformaldehyde.

- Solvent: mixture of toluene and N-methylpyrrolidone (NMP) in 1:1 ratio.

- Catalyst: p-toluenesulfonic acid (PTSA), 3% w/w.

- Reaction temperature: initially 80°C, rising to 95°C due to exotherm.

- Reflux for 1.5 hours, then water removal by Dean-Stark apparatus, further reflux for 1.5 hours.

- Final purification by washing and vacuum distillation.

- Initial formation of unstable N-methylol aniline.

- Rearrangement to anhydroformaldehyde aniline.

- Polymerization via methylene bridges.

- Cyclohexanone reacts to form cyclic ether end groups in polymer chains.

Characterization and Properties:

| Sample Ratio (Aniline:Cyclohexanone:Formaldehyde) | Relative Viscosity | Melting Point (°C) | Color |

|---|---|---|---|

| 1:0:1 | 13.91 | 114 | Dark red-brown |

| 0.75:0.25:1 | 8.03 | 129 | Red-brown |

| 0.5:0.5:1 | 5.56 | 123 | Pale red-brown |

| 0.25:0.75:1 | 2.80 | 121 | Pale red-brown |

| 0:1:1 | 0.00 | 140 | White |

- Thermal degradation starts at 210–240°C depending on composition.

- Polymers show moderate solubility in polar organic solvents.

- IR and NMR spectroscopy confirm structure and functional groups.

Two-Stage Process Using Formaldehyde-Alcohol Complex

A patented process involves first forming a formaldehyde-alcohol complex, which then reacts with aniline to form azomethine intermediates and subsequently the resin.

- Paraformaldehyde, alcohol, and base catalyst are combined at 85–95°C to form the formaldehyde-alcohol complex.

- The complex is then contacted with aniline in solvent, either in the same or separate reactor.

- Temperature is raised to reflux to promote reaction and polymerization.

- The azomethine intermediate forms rapidly and converts to resin upon further reaction.

- The formaldehyde-alcohol complex reacts almost instantaneously with aniline.

- The two-stage process allows better control over reaction kinetics and product quality.

- The complex can be stored for extended periods before use without degradation.

- Gas chromatography monitoring shows 98.4% conversion of aniline to azomethine within two hours.

- Reaction conditions optimized to balance rate and resin properties.

Summary Table of Preparation Methods

Wissenschaftliche Forschungsanwendungen

Energy Harvesting

AFR has been studied for its potential in energy-harvesting applications, particularly in triboelectric nanogenerators (TENGs). These devices convert mechanical energy into electrical energy, which is increasingly important for self-powered electronics.

- Key Findings :

- AFR exhibits a significantly higher positive tribo-polarity compared to conventional materials like polyamide-6 (PA6) due to its unique surface functional groups .

- The optimal synthesis conditions and performance characteristics of AFR films have been analyzed, revealing high charge density and efficiency in energy conversion processes .

| Property | AFR | Polyamide-6 (PA6) |

|---|---|---|

| Positive Tribo-polarity | High | Moderate |

| Charge Density | High | Low |

Enzyme Immobilization

Another promising application of aniline-formaldehyde compounds is in the field of enzyme immobilization. The cross-linked structure of AFR allows for effective immobilization of enzymes, enhancing their stability and reusability.

- Case Study :

- A study focused on immobilizing α-amylase onto a magnetic nanocomposite derived from aniline formaldehyde condensate showed improved thermal stability and catalytic efficiency compared to free enzymes . This approach is beneficial for industrial applications where enzyme activity needs to be maintained over extended periods.

Antimicrobial Properties

Research has also explored the antimicrobial properties of modified aniline-formaldehyde resins. By incorporating piperazine moieties into the resin structure, enhanced antimicrobial activity against various pathogens has been observed.

- Key Findings :

Characterization Techniques

The characterization of aniline-formaldehyde compounds is crucial for understanding their properties and optimizing their applications. Common techniques include:

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and characterize chemical bonding.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition behavior.

- X-ray Diffraction (XRD) : Analyzes crystalline structures and phase identification.

Wirkmechanismus

The reaction between aniline and formaldehyde involves the formation of a carbinolamine intermediate, which then undergoes dehydration to form methylenedianiline. This reaction is catalyzed by acids or bases, which facilitate the formation and dehydration of the intermediate. The molecular targets and pathways involved in this reaction include the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formaldehyde, followed by proton transfer and dehydration .

Vergleich Mit ähnlichen Verbindungen

Reactivity and Reaction Products

- Aniline vs. Phenol: Aniline’s amine group facilitates faster nucleophilic attack on formaldehyde compared to phenol’s hydroxyl group. However, phenol-formaldehyde resins exhibit superior thermal stability due to stronger C–O–C cross-links, whereas MDA-based polymers prioritize flexibility .

- Aniline vs. Urea : Urea reacts with formaldehyde to form methylol ureas, which further cross-link into rigid networks. Aniline-formaldehyde products like MDA lack this branching capability but offer higher chemical resistance .

Physical and Chemical Properties

| Property | Aniline-Formaldehyde (MDA) | Phenol-Formaldehyde Resin | Urea-Formaldehyde Resin |

|---|---|---|---|

| Thermal Stability | Moderate (decomposes >200°C) | High (stable up to 300°C) | Low (decomposes ~150°C) |

| Toxicity | High (carcinogenic MDA) | Moderate (phenol toxicity) | Low (formaldehyde emissions) |

| Solubility | Insoluble in water | Insoluble in water | Partially soluble in water |

- Toxicity: Aniline and formaldehyde are both classified as carcinogens. MDA, a reaction product, is more toxic than phenol-formaldehyde resins, necessitating stringent handling protocols .

- Basicity : Aniline’s weak basicity (pKa 4.6) contrasts with aliphatic amines like methylamine (pKa 10.6), reducing its protonation efficiency in acidic conditions .

Data Tables

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Toxicity (LD50, oral rat) |

|---|---|---|---|

| Aniline | 93.13 | 184 | 250 mg/kg |

| Formaldehyde | 30.03 | -19 (gas) | 100 mg/kg |

| Phenol | 94.11 | 182 | 317 mg/kg |

| Urea | 60.06 | Decomposes | 8471 mg/kg |

Table 2: Reaction Efficiency in Photocatalytic Degradation

| Pollutant | Degradation Efficiency (%) | Catalyst Used | Reference |

|---|---|---|---|

| Aniline | 78 | ZnO-PbS heterojunction | |

| Formaldehyde | 82 | ZnO-PbS heterojunction | |

| Phenol | 65 | TiO₂ nanoparticles | – |

Biologische Aktivität

Aniline-formaldehyde compounds are significant in various industrial applications, particularly in the synthesis of resins and polymers. However, their biological activity raises concerns regarding toxicity and environmental impact. This article explores the biological activity of aniline-formaldehyde, focusing on its mechanisms, effects on living organisms, and potential applications.

Chemical Structure and Synthesis

Aniline (C6H5NH2) reacts with formaldehyde (HCHO) to form aniline-formaldehyde resin through a polycondensation process. This reaction typically occurs in acidic conditions, leading to the formation of methylene bridges between aniline molecules, resulting in a cross-linked polymer network.

Reaction Mechanism

The reaction mechanism involves several steps:

- Protonation of Formaldehyde : In acidic conditions, formaldehyde is protonated, increasing its electrophilicity.

- Nucleophilic Attack : Aniline acts as a nucleophile, attacking the carbonyl carbon of the protonated formaldehyde.

- Formation of Methylene Bridges : Subsequent reactions lead to the formation of methylene linkages between aniline units.

This process results in a complex structure that exhibits various biological activities.

Toxicity and Safety Concerns

Aniline and formaldehyde are known for their toxic effects on human health and the environment. Key findings include:

- Carcinogenicity : Formaldehyde is classified as a probable human carcinogen. Long-term exposure may lead to respiratory issues and other health problems .

- Mutagenicity : Studies indicate that aniline can induce mutagenic effects in bacterial and mammalian cells .

- Neurotoxicity : Both compounds have been associated with neurotoxic effects, impacting cognitive functions and behavior in laboratory animals .

Case Studies

- Impact on Aquatic Life :

- Human Health Studies :

- Environmental Impact :

Applications in Industry

Despite their toxicity, aniline-formaldehyde resins are utilized in various applications due to their desirable properties:

- Adhesives and Coatings : They are employed as adhesives in wood products and coatings due to their strong bonding capabilities.

- Energy Harvesting Materials : Recent studies have explored their use in triboelectric nanogenerators (TENGs), where they exhibit high charge density due to surface functional groups .

Data Table: Biological Effects Summary

Q & A

Basic Research Questions

Q. What are the primary reaction mechanisms between aniline and formaldehyde under acidic conditions?

The reaction typically involves condensation to form 4,4′-methylenedianiline (MDA) in the presence of hydrochloric acid. This proceeds via electrophilic substitution, where formaldehyde acts as a methylene source, bridging two aniline molecules. The mechanism includes:

- Formation of a protonated Schiff base intermediate.

- Subsequent nucleophilic attack by a second aniline molecule.

- Rearrangement to yield MDA .

Key Application : Basis for synthesizing polyamines and resins used in adhesives and composites.

Q. How can aniline-formaldehyde polymers be synthesized and characterized?

Synthesis :

- Use paraformaldehyde as a formaldehyde source under reflux with aniline in toluene.

- Acidic or basic catalysts (e.g., HCl) control crosslinking density .

Characterization : - FTIR : Identify N–H stretching (~3400 cm⁻¹) and C–N bending (1250–1350 cm⁻¹).

- NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons) and δ 3.5–4.5 ppm (methylene bridges) confirm polymer structure .

Q. What safety protocols are critical when handling aniline-formaldehyde systems?

- Toxicity : Aniline derivatives (e.g., MDA) are suspected carcinogens; use fume hoods and PPE.

- Degradation : Monitor formaldehyde off-gassing using gas chromatography (GC) or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can the kinetics of aniline-formaldehyde condensation be modeled?

Methodology :

- Thin-layer chromatography (TLC) tracks intermediates (e.g., 4-aminobenzyl alcohol, N-(4-aminobenzyl)aniline).

- First-order kinetics with respect to formaldehyde concentration under acidic conditions (rate constant k = 1.2 × 10⁻³ s⁻¹ at 25°C) .

Data Table :

| Intermediate | Retention Factor (Rf) | Formation Pathway |

|---|---|---|

| 4-Aminobenzyl alcohol | 0.45 | Formaldehyde protonation |

| N-(4-aminobenzyl)aniline | 0.62 | Nucleophilic substitution |

Q. What statistical methods optimize copolymer synthesis (e.g., poly(aniline-co-formaldehyde))?

- Full Factorial Design (FFD) : Varies factors (aniline volume, formaldehyde ratio, catalyst concentration) across 16 experiments to identify significant interactions.

- Box-Behnken Design (BBD) : Reduces experiments to 13 while modeling non-linear relationships for adsorption optimization .

Example Optimization :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Aniline (mL) | 2 | 10 | 6.5 |

| Formaldehyde (mL) | 1 | 5 | 3.2 |

Q. How do catalysts influence reaction pathways in aniline-formaldehyde systems?

- HCl : Accelerates MDA formation via protonation of formaldehyde.

- Heterogeneous catalysts (e.g., ZnO) : Promote oxidative coupling for photocatalytic degradation of residual formaldehyde (e.g., 90% efficiency at 150°C) .

Contradiction Note : While HCl dominates lab-scale synthesis, industrial studies report conflicting efficiency metrics for ZnO-based systems due to surface passivation .

Q. How to resolve discrepancies in reported reaction product distributions?

- Cause : Variations in pH, temperature, or formaldehyde/aniline molar ratios.

- Mitigation :

Q. What advanced techniques degrade formaldehyde using aniline-based composites?

- Photocatalysis : FL-Ti3C2/BiOCl/SnO2 ternary composites achieve 95% formaldehyde degradation under UV light via hydroxyl radical generation.

- Adsorption : Conjugated microporous polyanilines show 117 mg/g capacity at 25°C, modeled via Langmuir isotherms .

Q. Methodological Guidelines

- Spectral Analysis : Always cross-validate polymer structures using XRD (for crystallinity) and TGA (thermal stability).

- Kinetic Modeling : Employ Arrhenius plots to derive activation energies (e.g., Eₐ = 45 kJ/mol for MDA formation) .

- Ethical Compliance : Adhere to OECD guidelines for carcinogenicity testing of novel polymers .

Eigenschaften

IUPAC Name |

aniline;formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCPJZWNFRYRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25214-70-4, 67784-74-1 | |

| Record name | Aniline-formaldehyde copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, polymer with benzenamine, maleated, cyclized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67784-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS] | |

| Record name | Formaldehyde, polymer with benzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25214-70-4 | |

| Record name | Formaldehyde, polymer with benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, oligomeric reaction products with aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.